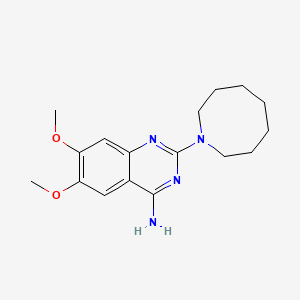
2-(Azocan-1-yl)-6,7-dimethoxyquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azocan-1-yl)-6,7-dimethoxyquinazolin-4-amine is a chemical compound that has gained attention in the scientific research community due to its potential applications in drug discovery and development. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-(Azocan-1-yl)-6,7-dimethoxyquinazolin-4-amine is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes involved in DNA synthesis and repair, leading to cell death in cancer cells. Additionally, it has been suggested that this compound may inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(Azocan-1-yl)-6,7-dimethoxyquinazolin-4-amine has been shown to have various biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, this compound has been shown to inhibit the activity of enzymes involved in angiogenesis, the process by which new blood vessels are formed. This suggests that this compound may have potential applications in the treatment of diseases characterized by abnormal blood vessel growth, such as cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(Azocan-1-yl)-6,7-dimethoxyquinazolin-4-amine is its broad-spectrum antitumor activity. This compound has been shown to be effective against various cancer cell lines, suggesting that it may have potential as a therapeutic agent for the treatment of multiple types of cancer. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(Azocan-1-yl)-6,7-dimethoxyquinazolin-4-amine. One potential direction is the development of more efficient synthesis methods for this compound, which may increase its availability for research and potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, research is needed to determine the potential applications of this compound in the treatment of various diseases, including cancer and inflammation.
Métodos De Síntesis
The synthesis of 2-(Azocan-1-yl)-6,7-dimethoxyquinazolin-4-amine has been achieved using different methods. One of the most common methods involves the reaction of 2-amino-3,6-dimethoxybenzoic acid with ethyl chloroformate to form ethyl 2-(2-chloroformyl-3,6-dimethoxyphenylamino)acetate. This intermediate is then reacted with 2-amino-4,5-dimethoxybenzonitrile to form the final product.
Aplicaciones Científicas De Investigación
2-(Azocan-1-yl)-6,7-dimethoxyquinazolin-4-amine has been studied extensively for its potential applications in drug discovery and development. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-(azocan-1-yl)-6,7-dimethoxyquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-22-14-10-12-13(11-15(14)23-2)19-17(20-16(12)18)21-8-6-4-3-5-7-9-21/h10-11H,3-9H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPZFJLQUBSROQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCCCCC3)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azocan-1-yl)-6,7-dimethoxyquinazolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[[3-Fluoro-4-(1,2,4-triazol-1-yl)phenyl]sulfamoyl]-2-methylphenoxy]butanoic acid](/img/structure/B7552951.png)
![N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(morpholin-4-ylmethyl)benzamide](/img/structure/B7552955.png)
![N-[4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7552970.png)
![N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-oxo-1,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B7552977.png)
![3-(morpholin-4-ylmethyl)-N-[2-(2-oxopyrrolidin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethyl]benzamide](/img/structure/B7552985.png)
![4-methyl-N-[[1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]piperidin-3-yl]methyl]benzenesulfonamide](/img/structure/B7553007.png)
![4-methyl-N-[[1-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]piperidin-3-yl]methyl]benzenesulfonamide](/img/structure/B7553015.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-[4-[2-(4-methylphenyl)acetyl]piperazin-1-yl]acetamide](/img/structure/B7553016.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]propanamide](/img/structure/B7553023.png)
![5-methyl-4-[[(E)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoyl]amino]-1H-pyrazole-3-carboxamide](/img/structure/B7553027.png)
![2-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B7553032.png)

![2,4-dioxo-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)-1,3-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B7553042.png)
![2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7553052.png)